molecular formula C17H22N4O5S B2640767 N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide CAS No. 2415470-20-9

N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide

Cat. No. B2640767
CAS RN: 2415470-20-9
M. Wt: 394.45
InChI Key: DYIJLTOQXLEULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Asymmetric Catalysis

Research demonstrates the use of related compounds in asymmetric catalysis, such as the asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by complexes containing similar sulfonyl and methoxy functional groups. This process yields products with high enantioselectivity, indicating the potential of related structures in stereoselective synthesis and catalysis (Ohkuma et al., 2007).

Electrophilic Substitution and Radical Reactions

Studies on aryl sulfones with strongly electron-withdrawing substituents, similar to the cyano and sulfonyl groups in the compound of interest, reveal unique electrochemical behaviors and reaction pathways. These findings highlight the potential of such compounds in developing new synthetic routes and understanding reaction mechanisms involving radical anions and electrophilic substitution (Pilard et al., 2001).

Synthesis and Drug Design

Compounds with methanesulfonyl and methoxypiperidin groups are often explored for their synthetic and medicinal chemistry applications. Their roles in the synthesis of complex molecules and potential as intermediates in drug design are significant. For example, the synthesis of oligoribonucleotides with selective 2'-O-methylation employs similar protecting groups, indicating the relevance of these functional groups in nucleic acid chemistry and potential therapeutic applications (Beijer et al., 1990).

Material Science and Supramolecular Chemistry

The structural motifs and self-assembly processes of compounds featuring sulfonyl groups, as observed in the synthesis and characterization of diethyltin-based assemblies, suggest potential applications in material science and supramolecular chemistry. These compounds demonstrate interesting binding modes and 3D architectures, which could be relevant for the design of new materials or nanoscale constructs (Shankar et al., 2011).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-26-17(7-9-21(10-8-17)27(2,24)25)12-19-15(22)16(23)20-14-6-4-3-5-13(14)11-18/h3-6H,7-10,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJLTOQXLEULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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